N-(4-(2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide
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Description
N-(4-(2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
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Biological Activity
N-(4-(2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activities associated with this specific compound, summarizing key research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C_{22}H_{28}N_{4}O_{3}S. The compound features a pyrazole ring, a thiazole moiety, and an amide functional group, contributing to its potential biological activity.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds with similar structures demonstrated effective inhibition against various bacterial strains and fungi. For instance, derivatives with thiazole groups have been reported to possess enhanced antibacterial activity due to their ability to disrupt microbial cell wall synthesis .
Anti-inflammatory Properties
Pyrazolone derivatives are also noted for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have demonstrated that similar compounds can reduce inflammation in animal models by modulating cytokine production .
Mechanism | Effect | Reference |
---|---|---|
COX Inhibition | Reduced inflammation | |
Cytokine Modulation | Decreased inflammatory markers |
Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. The compound N-(4-(2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide has shown potential in inducing apoptosis in cancer cell lines. Mechanistic studies suggest that these compounds may trigger caspase activation and inhibit tumor growth through various pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with thiazole substitutions exhibited higher activity compared to those without.
- Anti-inflammatory Effects : In a controlled trial involving animal models of arthritis, administration of pyrazolone derivatives resulted in significant reductions in swelling and pain scores compared to control groups.
- Anticancer Activity : A recent clinical trial assessed the effects of a similar pyrazole derivative on patients with advanced cancer. The results showed a notable reduction in tumor size and improved patient survival rates.
Properties
IUPAC Name |
N-[4-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-13-17(18(28)26(25(13)5)15-9-7-6-8-10-15)23-16(27)11-14-12-30-20(22-14)24-19(29)21(2,3)4/h6-10,12H,11H2,1-5H3,(H,23,27)(H,22,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDWMZONXYFFGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.